2',3'-Dimethylbiphenyl-3-carboxylic acid
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Overview
Description
2’,3’-Dimethylbiphenyl-3-carboxylic acid is a chemical compound that belongs to the class of biphenyl carboxylic acids. It is characterized by the presence of two methyl groups attached to the biphenyl structure and a carboxylic acid functional group. This compound is typically found as a white crystalline powder that is sparingly soluble in water but soluble in organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’-Dimethylbiphenyl-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .
Industrial Production Methods: In industrial settings, the production of 2’,3’-Dimethylbiphenyl-3-carboxylic acid may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2’,3’-Dimethylbiphenyl-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions, where substituents can be introduced onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed:
Oxidation: Carboxylate salts.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted biphenyl derivatives depending on the reagents used.
Scientific Research Applications
2’,3’-Dimethylbiphenyl-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2’,3’-Dimethylbiphenyl-3-carboxylic acid depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
2’,6’-Dimethylbiphenyl-3-carboxylic acid: Similar structure but with different methyl group positions.
2,3-Dimethylbiphenyl: Lacks the carboxylic acid group, affecting its reactivity and applications.
Biphenyl-3-carboxylic acid: Lacks the methyl groups, influencing its physical and chemical properties.
Uniqueness: 2’,3’-Dimethylbiphenyl-3-carboxylic acid is unique due to the specific positioning of its methyl groups and carboxylic acid functional group, which confer distinct reactivity and properties compared to its analogs.
Properties
IUPAC Name |
3-(2,3-dimethylphenyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-10-5-3-8-14(11(10)2)12-6-4-7-13(9-12)15(16)17/h3-9H,1-2H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZCHUDYYICLURF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC(=CC=C2)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60680842 |
Source
|
Record name | 2',3'-Dimethyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60680842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215206-78-2 |
Source
|
Record name | 2′,3′-Dimethyl[1,1′-biphenyl]-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1215206-78-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2',3'-Dimethyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60680842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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